![molecular formula C17H21N7S B6446573 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549014-10-8](/img/structure/B6446573.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
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Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a useful research compound. Its molecular formula is C17H21N7S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is 355.15791487 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Activity
Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .
Antileishmanial Activity
The compound 13 displayed superior antipromastigote activity (IC 50 =\u20090.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 =\u20093.130) and amphotericin B deoxycholate (IC 50 =\u20090.047) .
Antimalarial Activity
The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Anti-Proliferative Activity
These derivatives were also evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT-116) cell lines .
Cytotoxic Activities
The in vitro cytotoxic activities of the compounds were evaluated against cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines .
properties
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7S/c1-12-10-13(2)24(21-12)16-11-15(19-14(3)20-16)22-5-7-23(8-6-22)17-18-4-9-25-17/h4,9-11H,5-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQHKHFLCWGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine |
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